molecular formula C9H18N2 B1380402 (1-Cyclopropylpiperidin-2-yl)methanamine CAS No. 1515351-76-4

(1-Cyclopropylpiperidin-2-yl)methanamine

Cat. No. B1380402
M. Wt: 154.25 g/mol
InChI Key: FXXHCJDYRWLBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “(1-Cyclopropylpiperidin-2-yl)methanamine” is represented by the InChI code 1S/C9H18N2/c10-7-9-3-1-2-6-11(9)8-4-5-8/h8-9H,1-7,10H2 . This indicates the presence of 9 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

“(1-Cyclopropylpiperidin-2-yl)methanamine” has a molecular weight of 154.25 g/mol. It is available in a liquid form . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms

The study of chemical inhibitors, including compounds similar to "(1-Cyclopropylpiperidin-2-yl)methanamine", plays a crucial role in understanding drug-drug interactions (DDIs) mediated by hepatic Cytochrome P450 (CYP) enzymes. Potent and selective chemical inhibitors are employed in vitro to assess the contribution of various CYP isoforms to drug metabolism, highlighting the importance of selectivity in deciphering specific CYP isoforms' involvement. This research is fundamental for predicting potential DDIs during coadministration of multiple drugs, ensuring patient safety and therapeutic efficacy (Khojasteh et al., 2011).

Ethylene Inhibition in Agriculture

Research on 1-methylcyclopropene (1-MCP), a molecule structurally related to "(1-Cyclopropylpiperidin-2-yl)methanamine", has significantly advanced our understanding of ethylene's role in plants. 1-MCP is an effective ethylene action inhibitor, impacting a wide range of fruits, vegetables, and floriculture crops. The studies on 1-MCP's application reveal its potential to improve the growth, development, and storage life of agricultural produce, offering insights into controlling plant senescence and ripening processes (Blankenship & Dole, 2003).

Methanotrophs and Methane Utilization

Methanotrophs, capable of using methane as their sole carbon source, present a wide array of potential biotechnological applications. This research area explores how methanotrophs can convert methane into valuable products such as single-cell protein, biopolymers, and lipids for biodiesel. The utilization of methane by methanotrophs demonstrates an innovative approach to greenhouse gas sequestration while producing economically valuable compounds, highlighting the intersection of environmental science and biotechnology (Strong, Xie, & Clarke, 2015).

Safety And Hazards

The safety information for “(1-Cyclopropylpiperidin-2-yl)methanamine” indicates that it is not intended for human or veterinary use. The product is labeled with the signal word “Danger” and the hazard statements H227, H314, and H335 . These hazard statements indicate that the substance is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(1-cyclopropylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-7-9-3-1-2-6-11(9)8-4-5-8/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXHCJDYRWLBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylpiperidin-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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